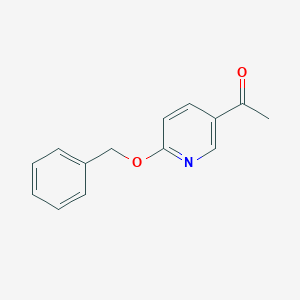

5-acetyl-2-benzyloxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[6-(Benzyloxy)pyridin-3-YL]ethanone is an organic compound with the molecular formula C14H13NO2. It is characterized by a pyridine ring substituted with a benzyloxy group at the 6-position and an ethanone group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of 6-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 1-[6-(Benzyloxy)pyridin-3-YL]ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-[6-(Benzyloxy)pyridin-3-YL]carboxylic acid.

Reduction: 1-[6-(Benzyloxy)pyridin-3-YL]ethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 5-acetyl-2-benzyloxypyridine exhibit promising anticancer properties. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that certain modifications to the pyridine ring improved the selectivity and potency against specific cancer types, making them potential candidates for drug development .

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound derivatives against amyloid-beta-induced toxicity. These compounds have been evaluated for their ability to prevent mitochondrial dysfunction associated with neurodegenerative diseases, showing potential as therapeutic agents in conditions like Alzheimer's disease .

Organic Synthesis Applications

1. Late-Stage Functionalization

The compound plays a crucial role in late-stage functionalization processes for synthesizing complex molecules. Its ability to undergo mild reaction conditions allows for the efficient modification of existing pharmaceutical compounds without extensive synthetic routes. This application has been highlighted in studies focusing on the synthesis of antihistamines and other medicinally relevant compounds .

2. Synthesis of Benzyl Ethers and Esters

this compound has been utilized in protocols for preparing benzyl ethers and esters. The compound acts as a reagent that facilitates the formation of these derivatives, which are important intermediates in organic synthesis .

Materials Science Applications

1. Photoredox Catalysis

Recent advancements have explored the use of this compound in photoredox catalysis, particularly in benzylation reactions. This application leverages its ability to participate in light-induced reactions, providing a pathway for the synthesis of complex organic molecules under mild conditions .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 10 | |

| Derivative A | Neuroprotective | 15 | |

| Derivative B | Anticancer | 8 |

Table 2: Synthetic Applications of this compound

| Application | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Late-stage functionalization | Nucleophilic aromatic substitution | 95 | |

| Benzyl ether synthesis | Benzyl transfer | 90 | |

| Photoredox catalysis | Light-induced benzylation | 85 |

Case Studies

Case Study 1: Anticancer Research

In a study focused on the anticancer properties of pyridine derivatives, researchers synthesized a series of compounds based on this compound and evaluated their cytotoxic effects against human cancer cell lines. The results indicated that specific structural modifications led to enhanced activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Neuroprotection Against Amyloid Beta

Another investigation assessed the neuroprotective capabilities of derivatives against amyloid-beta-induced mitochondrial dysfunction. The study found that certain modifications not only improved neuroprotective effects but also reduced cytotoxicity towards healthy cells, highlighting the therapeutic potential of these compounds in neurodegenerative disease contexts .

Mecanismo De Acción

The mechanism of action of 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparación Con Compuestos Similares

1-(Pyridin-3-yl)ethanone: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidinyl group instead of a benzyloxy group, leading to different reactivity and applications.

Uniqueness: 1-[6-(Benzyloxy)pyridin-3-YL]ethanone is unique due to the presence of both the benzyloxy and ethanone groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Propiedades

Número CAS |

178055-96-4 |

|---|---|

Fórmula molecular |

C14H13NO2 |

Peso molecular |

227.26 g/mol |

Nombre IUPAC |

1-(6-phenylmethoxypyridin-3-yl)ethanone |

InChI |

InChI=1S/C14H13NO2/c1-11(16)13-7-8-14(15-9-13)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Clave InChI |

ARFNRWRPGXSAII-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |

SMILES canónico |

CC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2 |

Sinónimos |

1-[6-(BENZYLOXY)PYRIDIN-3-YL]ETHANONE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.